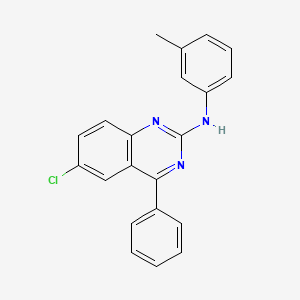![molecular formula C20H16N2OS2 B11682148 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11682148.png)
5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H)-oxo-3-fenil-5-(3,4-dimetilfenil)-2-tioxo-2,3-dihidrotieno[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las tienopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tieno[2,3-d]pirimidina con sustituyentes fenilo y dimetilfenilo.
Métodos De Preparación
La síntesis de 4-(1H)-oxo-3-fenil-5-(3,4-dimetilfenil)-2-tioxo-2,3-dihidrotieno[2,3-d]pirimidina típicamente involucra reacciones de múltiples pasos que comienzan con precursores fácilmente disponibles. Una ruta sintética común incluye la ciclización de β-alaninas apropiadas con urea o tiocianato de potasio . Las condiciones de reacción a menudo requieren calentamiento y el uso de solventes como etanol o anhídrido acético. Los métodos de producción industrial pueden involucrar la optimización de estas reacciones para mejorar el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
Este compuesto experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol u otras formas reducidas.
Sustitución: Los grupos fenilo y dimetilfenilo pueden experimentar reacciones de sustitución electrófila o nucleófila. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios electrófilos o nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
4-(1H)-oxo-3-fenil-5-(3,4-dimetilfenil)-2-tioxo-2,3-dihidrotieno[2,3-d]pirimidina tiene varias aplicaciones de investigación científica:
Química medicinal: Se ha investigado su potencial como inhibidor de CDK2, que es un objetivo para el tratamiento del cáncer. La capacidad del compuesto para inhibir CDK2 lo convierte en un candidato prometedor para el desarrollo de fármacos contra el cáncer.
Ciencia de los materiales:
Estudios biológicos: Las interacciones del compuesto con varios objetivos biológicos lo hacen útil para estudiar procesos y vías celulares.
Mecanismo De Acción
El mecanismo de acción de 4-(1H)-oxo-3-fenil-5-(3,4-dimetilfenil)-2-tioxo-2,3-dihidrotieno[2,3-d]pirimidina involucra su interacción con objetivos moleculares como CDK2. Al unirse al sitio activo de CDK2, el compuesto inhibe su actividad, lo que lleva a la interrupción de la progresión del ciclo celular y la inducción de apoptosis en las células cancerosas . Esta interacción se facilita mediante enlaces de hidrógeno e interacciones hidrofóbicas dentro del sitio activo de la enzima.
Comparación Con Compuestos Similares
Los compuestos similares a 4-(1H)-oxo-3-fenil-5-(3,4-dimetilfenil)-2-tioxo-2,3-dihidrotieno[2,3-d]pirimidina incluyen otros derivados de tienopirimidina como pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina . Estos compuestos comparten una estructura central similar, pero difieren en sus sustituyentes y actividades biológicas específicas. La singularidad de 4-(1H)-oxo-3-fenil-5-(3,4-dimetilfenil)-2-tioxo-2,3-dihidrotieno[2,3-d]pirimidina radica en sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H16N2OS2 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
5-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2OS2/c1-12-8-9-14(10-13(12)2)16-11-25-18-17(16)19(23)22(20(24)21-18)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,24) |
Clave InChI |
OFTBZMMGENQGHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)



![4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate](/img/structure/B11682128.png)
![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)
![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
